Structural Complexity and Physicochemical Profile vs. Core Scaffold
The target compound is differentiated from the core 1,2,4-oxadiazole scaffold (e.g., 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide) by the addition of a 9H-fluoren-2-yl group. This substitution significantly increases the molecular weight (from 215.17 to 355.3 g/mol) and lipophilicity (cLogP from ~0.1 to 2.5), while transforming the topological polar surface area (TPSA) [1][2]. Such a profile is indicative of a molecule designed for enhanced membrane permeability and access to intracellular or CNS targets, compared to the less lipophilic core, aligning it with lead-like properties for oral drug discovery [1].
| Evidence Dimension | Physicochemical Properties (MW, cLogP, TPSA) |
|---|---|
| Target Compound Data | MW: 355.3 g/mol; cLogP: 2.5; TPSA: 93.8 Ų |
| Comparator Or Baseline | 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide: MW: 215.17 g/mol; cLogP: ~0.1; TPSA: 93.7 Ų |
| Quantified Difference | ΔMW: +140.13 g/mol; ΔcLogP: +2.4 units; TPSA is conserved. |
| Conditions | Computed properties from PubChem (2024.11.20 release) and chemical structure analysis [1][2]. |
Why This Matters
The substantially higher logP indicates significantly greater lipophilicity, a key driver for membrane permeability, making this scaffold a better choice for programs targeting intracellular or CNS receptors than the polar core compound.
- [1] PubChem Compound Summary for CID 49676434; Computed properties: Molecular Weight, XLogP3-AA, Topological Polar Surface Area. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 4302317, 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide. National Center for Biotechnology Information (2024). View Source
